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Compound of Interest

Compound Name: Wx-671

Cat. No.: B2806328

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial methodology for Wx-671
(Upamostat), an oral serine protease inhibitor targeting the urokinase plasminogen activator
(uPA) system. The information is compiled from publicly available clinical trial data and
publications to guide researchers and professionals in the field of drug development.

Introduction to Wx-671 (Upamostat)

Wx-671, also known as Upamostat or Mesupron, is a prodrug of the active metabolite WX-
UKZ1.[1] It functions as a competitive inhibitor of the urokinase-type plasminogen activator
(uPA), a key enzyme in the uPA system.[2] This system is critically involved in tumor invasion
and metastasis through the degradation of the extracellular matrix.[1][2] By inhibiting uPA, Wx-
671 aims to suppress cancer cell invasion, migration, and metastasis.[1] Clinical investigations
have primarily focused on its potential in treating metastatic breast cancer and locally
advanced pancreatic cancer.[1]

Signaling Pathway of the uPA System and Wx-671
Inhibition
The urokinase plasminogen activator (UPA) system plays a pivotal role in cancer progression.

The binding of uPA to its receptor (UPAR) on the cell surface initiates a proteolytic cascade.
This cascade leads to the conversion of plasminogen to plasmin, a broad-spectrum protease
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that degrades components of the extracellular matrix (ECM) and activates matrix
metalloproteinases (MMPs). This process facilitates tumor cell invasion and metastasis. The
UPA-UPAR interaction also triggers intracellular signaling pathways, such as the MAPK/ERK
and PI3K/AKT pathways, promoting cell proliferation and survival. Wx-671, as a uPA inhibitor,
blocks this cascade, thereby inhibiting ECM degradation and downstream signaling, which in
turn suppresses tumor growth and metastasis.

Wx-671 inhibits the uPA signaling pathway to suppress tumor progression.

Clinical Trial Data

Phase Il Trial in HER2-Negative Metastatic Breast Cancer
(NCT00615940)

This randomized, double-blind, placebo-controlled Phase Il trial evaluated the efficacy and
safety of Wx-671 (Upamostat) in combination with capecitabine as a first-line treatment for
patients with HER2-negative metastatic breast cancer.[1][2][3] A total of 132 women were
randomized to receive either Upamostat plus capecitabine or a placebo plus capecitabine.[1][3]

Efficacy Results

Endpoint Upamostat + Capecitabine  Placebo + Capecitabine

Median Progression-Free

) ] 8.3 months[1][2] 7.5 months[1][2]
Survival (Overall Population)
6-Month Progression-Free

_ 56%[1] 50%[1]
Survival Rate
Median Progression-Free
Survival (Prior

) ) 8.3 months[1] 4.3 months[1]
Adjuvant/Neoadjuvant
Chemotherapy)
Overall Response Rate (at
20%([2] 12%][2]

Week 24)

Safety Profile
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The combination of Upamostat and capecitabine was generally well-tolerated.[1][2] The most
notable difference in adverse events was a higher incidence of any-grade hand-foot syndrome
in the combination arm.[1] Rates of other toxicities were reported to be similar between the two
groups.[1] No drug-drug interactions were observed between Upamostat and capecitabine.[1]

[2]

Adverse Event Upamostat + Capecitabine = Placebo + Capecitabine

Any-Grade Hand-Foot

T7%][1] 46%[1]
Syndrome

Note:A more detailed breakdown of other adverse events was not available in the reviewed
public data.

Phase | Trial in Locally Advanced or Metastatic
Pancreatic Cancer (NCT05329597)

This Phase | dose-escalation trial assessed the safety and preliminary efficacy of Upamostat in
combination with gemcitabine in patients with locally advanced unresectable or metastatic
pancreatic cancer. Seventeen patients were enrolled in the study.

Patient Demographics and Baseline Characteristics

Characteristic Value
Number of Patients 17
Median Age (years) 62
Sex (Male/Female) 12/5
ECOG Performance Status 0 2
Prior Chemotherapy 12
Prior Gemcitabine 7

Tumor Response
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No patients achieved a partial or complete response during the initial 49-day follow-up period.
However, a notable percentage of patients experienced disease stabilization.

Response Number of Patients Percentage
Stable Disease 12 70.6%
Progressive Disease 4 23.5%

Withdrew (Serious Adverse
Event)

1 5.9%

Treatment-Emergent Adverse Events (All Grades)

The combination of Upamostat and gemcitabine demonstrated a manageable safety profile.
The most common adverse events were hematological and consistent with the known side
effects of gemcitabine.

Adverse Event Any Grade (n) Grade 3 or 4 (n)
Leucopenia 13 5
Neutropenia 13 6
Thrombocytopenia 11 4
Anemia 14 3
Nausea 3 0
Vomiting 6 0
Diarrhea 4 0
Constipation 4 0
Sinus Bradycardia 5 0
Chest Distress 4 0
Rash 5 0
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Experimental Protocols
Phase Il Trial of Upamostat with Capecitabine in Breast
Cancer (NCT00615940) - Reconstructed Protocol

1. Study Obijective: To evaluate the efficacy and safety of Upamostat in combination with
capecitabine compared to capecitabine monotherapy in the first-line treatment of HER2-
negative metastatic breast cancer.

2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase Il

clinical trial.
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Screening & Enrollment

Patient Population:
132 women with HER2-negative
metastatic breast cancer

Randomization (1:1)

Randomization

n366 n=66
Treatg'lent Arlgs
Arm A: Arm B:
Upamostat (200 mg daily, Days 1-21) Placebo (daily, Days 1-21)
+ Capecitabine (1000 mg/m? BID, Days 1-14) + Capecitabine (1000 mg/m? BID, Days 1-14)
Asgsessment
Y

Primary Endpoint:
Progression-Free Survival (PFS)

Secondary Endpoints:
Objective Response Rate (ORR), Overall Survival (OS), Safety
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Screening & Enrollment

Patient Population:
17 patients with locally advanced
or metastatic pancreatic cancer

Treatmenf Protocol

y

Dose Escalation Cohorts:
100mg, 200mg, 400mg, 600mg Upamostat daily

:

Cycle 1 (28 days):
Days 1-7: Upamostat monotherapy
Days 8-28: Upamostat + Gemcitabine (1000 mg/m?)

Subsequent Cycles (21 days):
Daily Upamostat + Gemcitabine (Days 1 & 8)

Assessment

Primary Endpoint:
Maximum Tolerated Dose (MTD) & Safety

Secondary Endpoints:
Tumor Response (RECIST 1.1), Pharmacokinetics

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Upamostat) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2806328#wx-67 1-clinical-trial-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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